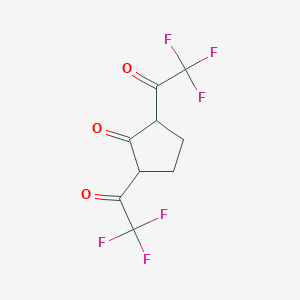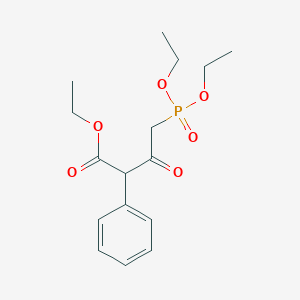
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group, a phenyl ring, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbonyl carbon of the ethyl acetoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Ethyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
Comparison: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is unique due to its specific structural features, such as the presence of a phenyl ring and a butanoate ester. This distinguishes it from other phosphonate esters, which may lack these functional groups.
Propiedades
Fórmula molecular |
C16H23O6P |
|---|---|
Peso molecular |
342.32 g/mol |
Nombre IUPAC |
ethyl 4-diethoxyphosphoryl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C16H23O6P/c1-4-20-16(18)15(13-10-8-7-9-11-13)14(17)12-23(19,21-5-2)22-6-3/h7-11,15H,4-6,12H2,1-3H3 |
Clave InChI |
LCEVKJLWGZCODI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)

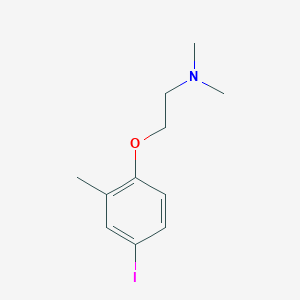
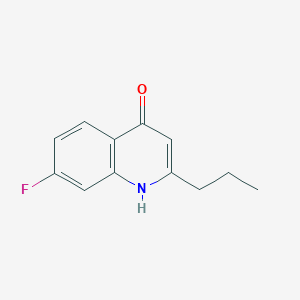

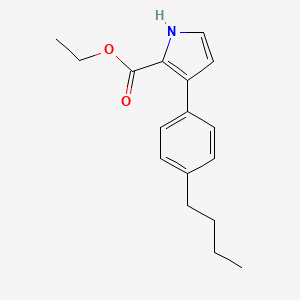
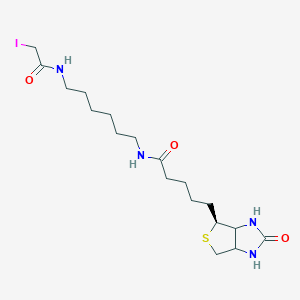

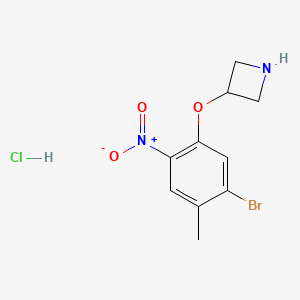
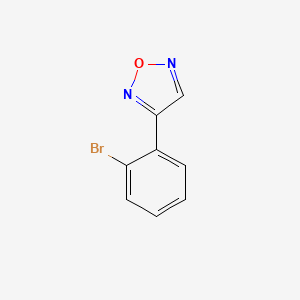
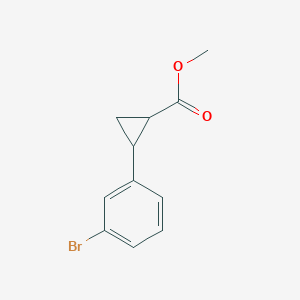
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
